molecular formula C16H12ClN3O2 B5785275 N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B5785275
M. Wt: 313.74 g/mol
InChI Key: LJBIQNNOKVPSTM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone moiety linked to a 3-chlorophenyl group through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic or basic conditions.

    Introduction of Acetamide Linkage: The phthalazinone intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide linkage.

    Substitution with 3-Chlorophenyl Group: Finally, the resulting intermediate is subjected to nucleophilic substitution with 3-chloroaniline to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the phthalazinone ring, potentially converting it to a dihydrophthalazinone derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed:

    Oxidation Products: Oxo derivatives of the acetamide moiety.

    Reduction Products: Dihydrophthalazinone derivatives.

    Substitution Products: Various substituted derivatives of the 3-chlorophenyl group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can be compared with other phthalazinone derivatives, such as:

    N-(4-chlorophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide: Similar structure but with a 4-chlorophenyl group.

    N-(3-bromophenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide: Similar structure but with a 3-bromophenyl group.

Uniqueness: The presence of the 3-chlorophenyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-12-5-3-6-13(8-12)19-15(21)10-20-16(22)14-7-2-1-4-11(14)9-18-20/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBIQNNOKVPSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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